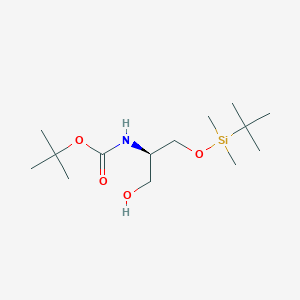

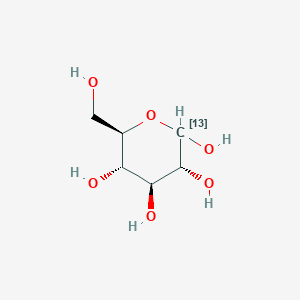

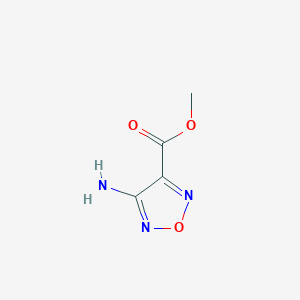

![molecular formula C6H12O6 B118824 D-[4-13C]Glucose CAS No. 84270-10-0](/img/structure/B118824.png)

D-[4-13C]Glucose

Vue d'ensemble

Description

D-[4-13C]Glucose is a form of glucose, a simple sugar that is an essential energy source for many organisms . It is a monosaccharide, which means it is a simple sugar. It is one of the two stereoisomers of glucose, and is the one that is biologically active . It is found in fruits and honey and is the major free sugar circulating in the blood of higher animals . It is synthesized by the process, gluconeogenesis, in the liver and kidney .

Synthesis Analysis

D-Glucose is synthesized through a complex metabolic process that involves multiple enzymatic steps regulated by myriad factors, including substrate concentrations, the redox state, activation and inhibition of specific enzyme steps, and hormonal modulation . It is synthesized by the process, gluconeogenesis, in the liver and kidney .Molecular Structure Analysis

D-Glucose is an aldohexose, which means it is a six-carbon sugar with a terminal aldehyde group . It contains four asymmetrical carbon atoms in its structure . The configurations for each of the chiral carbons, C2 - C5, are shown in the projection formula .Chemical Reactions Analysis

Glucose supplies most of the energy to all tissues by generating energy molecules ATP and NADH during a series of metabolism reactions called glycolysis . It is primarily stored as starch in plants and glycogen in animals to be used in various metabolic processes at the cellular level .Physical And Chemical Properties Analysis

Glucose is a simple sugar that can be solid or liquid, has a sweet taste, and has no odor . It has a melting point of 1460℃ - 1500℃ and a density of 1.5620 g at 180℃ . It is soluble in water and acetic acid .Applications De Recherche Scientifique

1. Brain Metabolism Studies

- Localized 13C NMR Spectroscopy in Human Brain : D-[4-13C]Glucose was utilized in cerebral metabolism studies using localized 13C NMR spectroscopy. The sensitivity and resolution enabled the observation of label incorporation into various brain metabolites like glutamate and glutamine, providing insights into brain glucose utilization and neurotransmitter cycling (Gruetter et al., 1994).

2. Imaging Techniques Development

- Imaging Brain Deoxyglucose Uptake and Metabolism : Research focused on developing methods to image deoxyglucose/glucose uptake and metabolism in vivo using techniques like CEST MRI. This study highlights the potential of D-[4-13C]Glucose in non-invasively imaging brain metabolism (Nasrallah et al., 2013).

3. Mouse Brain Metabolic Studies

- Hyperpolarized 13C Magnetic Resonance Spectroscopy : Utilization of D-[4-13C]Glucose to measure cerebral glucose metabolism in mice in real-time, offering a non-invasive method to study glycolysis and other metabolic pathways in the healthy brain (Mishkovsky et al., 2017).

4. Tracing Glucose Metabolism in Humans

- Gas Chromatograph Isotope Ratio Mass Spectrometer : A study demonstrating the use of a new mass spectrometer to trace D-[4-13C]Glucose at low levels of enrichment in humans, offering insights into glucose metabolism kinetics (Tissot et al., 1990).

5. Metabolic Pathway Analysis

- Metabolism of D-Glucose in Neurospora Crassa : Investigated the metabolism of D-[4-13C]Glucose by using 13C NMR and 31P NMR spectroscopy, providing insights into the hexose monophosphate shunt and other metabolic pathways (Greenfield et al., 1988).

6. Carbohydrate Pyrolysis Mechanisms

- Pyrolysis of D-Glucose : 13C labeling was used to study the flash pyrolysis of D-Glucose, contributing to the understanding of the formation of various pyrolysis products, which is crucial for carbohydrate chemistry (Paine et al., 2008).

7. NMR Analysis of Metabolism

- Cerebral Metabolic Compartmentation by NMR : D-[4-13C]Glucose was used to study metabolic pathways in rat brains, revealing information about the compartmentation of amino acids and metabolic turnover rates (Shank et al., 1993).

8. Synthesis of D-[4-13C]Glucose

- Production of D-[4-13C]Glucose for MRI Studies : This study focused on the efficient production of 13C-labeled D-Glucose for tracing metabolites in the brain, highlighting its potential in diagnosing neurological disorders (Maeda et al., 1998).

Safety And Hazards

Orientations Futures

Hyperpolarized 13C MRI, which uses D-[4-13C]Glucose, allows real-time non-invasive assessment of metabolic processes and holds great promise for a diverse range of clinical applications spanning fields like oncology, neurology, and cardiology . It has the potential for improving early diagnosis of disease, patient stratification, and therapy response assessment .

Propriétés

IUPAC Name |

(3R,4S,5S,6R)-6-(hydroxymethyl)(513C)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-CDAWROFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[13C@H]([C@@H]([C@H](C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70467202 | |

| Record name | D-[4-13C]Glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-[4-13C]Glucose | |

CAS RN |

84270-10-0 | |

| Record name | D-[4-13C]Glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

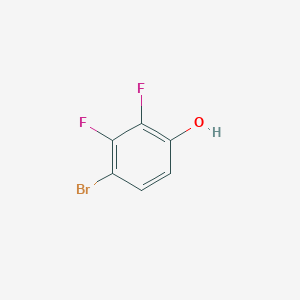

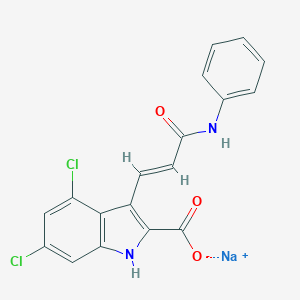

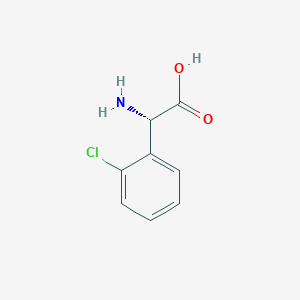

![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B118747.png)

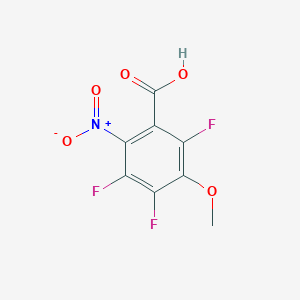

![6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B118772.png)